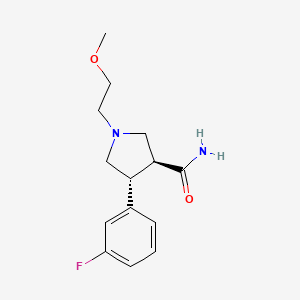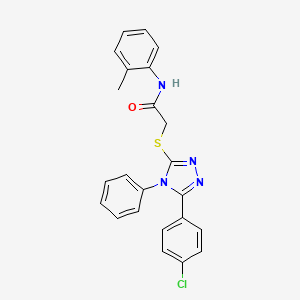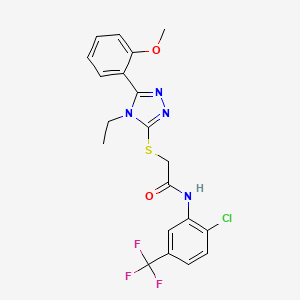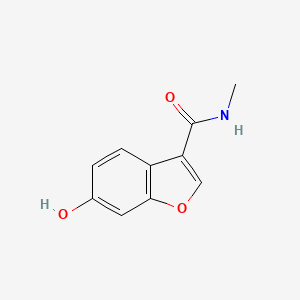
6-Hydroxy-N-methylbenzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-N-methylbenzofuran-3-carboxamide is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological activities . This compound is characterized by a benzofuran ring fused with a carboxamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as 3,5-dihydroxybenzoate, with propargyl bromide, followed by base-catalyzed hydrolysis. This method can be adapted to introduce the appropriate amide functionality at the 3-position of the benzofuran ring.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as free radical cyclization and proton quantum tunneling have been employed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-N-methylbenzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzofuran-3-carboxylic acid derivatives, while reduction of the carboxamide group can produce benzofuran-3-amine derivatives.
Scientific Research Applications
6-Hydroxy-N-methylbenzofuran-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Hydroxy-N-methylbenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exhibit their effects through various mechanisms, such as:
Anticancer Activity: By inhibiting specific enzymes or signaling pathways involved in cell proliferation.
Antimicrobial Activity: By disrupting the cell membrane or interfering with essential metabolic processes of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Hydroxy-N-methylbenzofuran-3-carboxamide is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
6-hydroxy-N-methyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C10H9NO3/c1-11-10(13)8-5-14-9-4-6(12)2-3-7(8)9/h2-5,12H,1H3,(H,11,13) |
InChI Key |
YKEAJAQPTZCAMU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=COC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


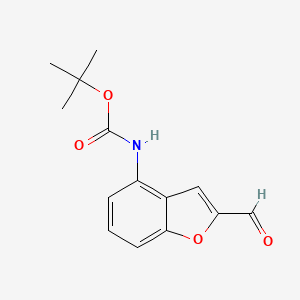
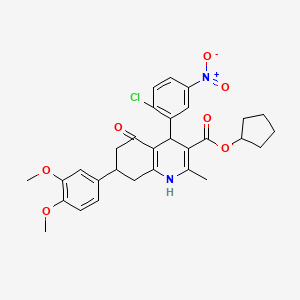
![2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate](/img/structure/B11774564.png)

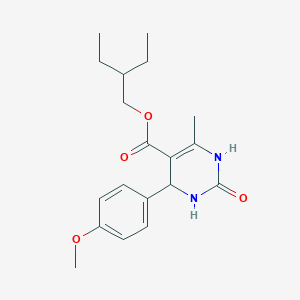
![Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B11774576.png)
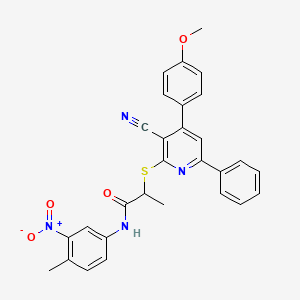
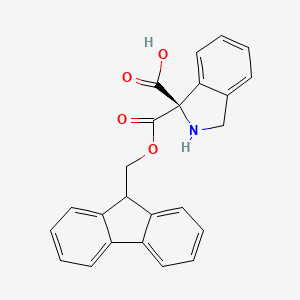
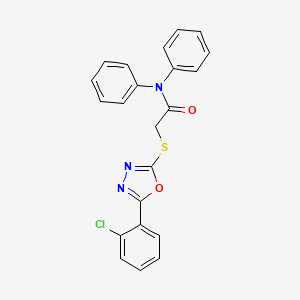

![(4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B11774608.png)
